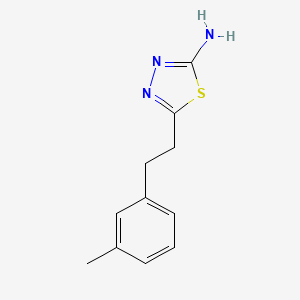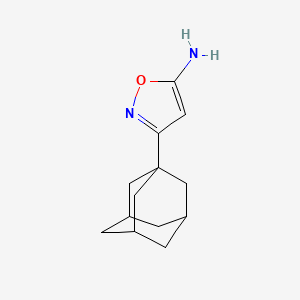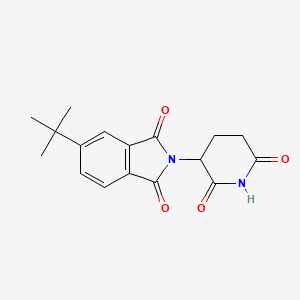
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically involves the following steps:
Formation of 1-Benzyl-1H-1,2,4-triazole: This can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. Benzyl azide and propargylamine are reacted in the presence of a copper catalyst to form the triazole ring.
Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to introduce the ethanamine group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the triazole ring.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a ligand in biochemical studies, particularly in the stabilization of metal ions in enzymatic reactions.
Industrial Applications: The compound is used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with various molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in cancer cells or inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar biological activities.
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanamine: A closely related compound with slight structural differences.
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of an ethanamine group.
Uniqueness: 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-(1-benzyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c12-7-6-11-13-9-15(14-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |
Clé InChI |
BHRSKIRDPGTUEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)

![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)



![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)


![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)
